molecular formula C10H6BrNO2 B1342187 7-Bromoquinoline-4-carboxylic acid CAS No. 31009-04-8

7-Bromoquinoline-4-carboxylic acid

Cat. No.: B1342187
CAS No.: 31009-04-8
M. Wt: 252.06 g/mol
InChI Key: ZIFXOUMGHUOZED-UHFFFAOYSA-N
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Description

7-Bromoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents . The presence of a bromine atom at the 7th position and a carboxylic acid group at the 4th position in the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the bromination of quinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as acetic acid or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline-4-carboxylic acid derivatives with higher oxidation states.

    Reduction Products: Quinoline-4-methanol derivatives

Scientific Research Applications

7-Bromoquinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects such as antibacterial or anticancer activity .

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and biological activities.

    7-Chloroquinoline-4-carboxylic acid: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.

    7-Iodoquinoline-4-carboxylic acid:

Uniqueness: 7-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in the synthesis of new therapeutic agents and industrial chemicals .

Properties

IUPAC Name

7-bromoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFXOUMGHUOZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594218
Record name 7-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31009-04-8
Record name 7-Bromoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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